Cas no 20082-91-1 (4,4-diethoxybutan-2-one)

4,4-diethoxybutan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Butanone,4,4-diethoxy-
- 4,4-diethoxy-2-Butanone
- 4,4-DIETHOXY-BUTAN-2-ONE
- 4,4-diethoxybutan-2-one
- DTXSID80942237
- 4,4-Diethoxy-2-butanone #
- EN300-1126896
- FT-0740258
- 20082-91-1
- 2-Butanone, 4,4-diethoxy-
- NS00050622
- AKOS003672660
- SCHEMBL1878811
- 4,4-bis(ethyloxy)-2-butanone
-
- MDL: MFCD00460000
- インチ: InChI=1S/C8H16O3/c1-4-10-8(11-5-2)6-7(3)9/h8H,4-6H2,1-3H3
- InChIKey: MLNXBDIOCRSFNI-UHFFFAOYSA-N
- SMILES: CCOC(CC(=O)C)OCC
計算された属性
- 精确分子量: 160.11000
- 同位素质量: 160.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 6
- 複雑さ: 106
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 35.5A^2
じっけんとくせい
- 密度みつど: 0.937
- Boiling Point: 214.4°C at 760 mmHg
- フラッシュポイント: 73.7°C
- Refractive Index: 1.412
- PSA: 35.53000
- LogP: 1.36460
4,4-diethoxybutan-2-one Security Information
4,4-diethoxybutan-2-one 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
4,4-diethoxybutan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126896-1.0g |
4,4-diethoxybutan-2-one |
20082-91-1 | 1g |
$785.0 | 2023-05-26 | ||
Enamine | EN300-1126896-2.5g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
Enamine | EN300-1126896-5.0g |
4,4-diethoxybutan-2-one |
20082-91-1 | 5g |
$2277.0 | 2023-05-26 | ||
Enamine | EN300-1126896-1g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 1g |
$628.0 | 2023-10-26 | |
Enamine | EN300-1126896-0.5g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1126896-5g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 5g |
$1821.0 | 2023-10-26 | |
Enamine | EN300-1126896-10g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 10g |
$2701.0 | 2023-10-26 | |
Enamine | EN300-1126896-0.05g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
Enamine | EN300-1126896-0.1g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
Enamine | EN300-1126896-0.25g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 0.25g |
$579.0 | 2023-10-26 |
4,4-diethoxybutan-2-one 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
4,4-diethoxybutan-2-oneに関する追加情報
Introduction to 4,4-diethoxybutan-2-one (CAS No. 20082-91-1)
4,4-diethoxybutan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 20082-91-1, is a significant organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound, featuring a unique structural framework of ethoxy groups attached to a butanone backbone, exhibits distinct chemical properties that make it valuable in synthetic chemistry and industrial processes. Its molecular structure, characterized by a ketone functional group and two ethoxy substituents, contributes to its versatility in various chemical reactions and transformations.
The synthesis of 4,4-diethoxybutan-2-one typically involves the condensation of ethyl acetate with diethyl oxalate under controlled conditions, followed by reduction to yield the desired product. This synthetic route highlights the compound's utility as an intermediate in the production of more complex molecules. The presence of ethoxy groups enhances its reactivity, making it a preferred choice for researchers exploring novel synthetic pathways and functional group transformations.
In recent years, 4,4-diethoxybutan-2-one has garnered attention in the field of medicinal chemistry due to its potential as a precursor in the development of bioactive molecules. Its structural motif is reminiscent of certain pharmacophores found in therapeutic agents, suggesting its utility in designing new drugs with enhanced efficacy and reduced side effects. Researchers have been investigating its role in synthesizing derivatives that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The compound's ability to undergo further functionalization opens up avenues for creating structurally diverse molecules with tailored biological activities.
One of the most compelling aspects of 4,4-diethoxybutan-2-one is its role in catalytic processes. The ethoxy groups can participate in various organic transformations, such as nucleophilic addition reactions and condensation reactions, making it an effective catalyst or intermediate in multi-step syntheses. This property is particularly valuable in industrial applications where high yields and selectivity are crucial. Recent advancements in green chemistry have also explored the use of 4,4-diethoxybutan-2-one as a solvent or co-solvent in environmentally friendly reactions, reducing the reliance on traditional solvents that may have harmful environmental impacts.
The pharmaceutical industry has been particularly interested in exploring the potential of 4,4-diethoxybutan-2-one as a building block for drug discovery. Its structural features allow for easy modification at multiple sites, enabling chemists to design molecules with specific interactions with biological targets. For instance, derivatives of this compound have been studied for their ability to modulate enzyme activity and receptor binding affinity. Such modifications are critical in developing drugs that can precisely target diseases without affecting healthy cells. The growing body of research underscores the importance of 4,4-diethoxybutan-2-one as a key intermediate in modern drug development pipelines.
Moreover, 4,4-diethoxybutan-2-one has found applications beyond pharmaceuticals. In materials science, it serves as a precursor for synthesizing polymers and specialty chemicals that exhibit unique properties such as thermal stability and mechanical strength. These materials are used in various industries, including aerospace, automotive, and electronics, where high-performance components are essential. The compound's versatility underscores its significance not only as a chemical intermediate but also as a material science building block.
The future prospects of 4,4-diethoxybutan-2-one are promising given its broad utility across multiple domains. As research continues to uncover new synthetic methodologies and applications, this compound is expected to play an increasingly important role in both academic and industrial settings. The ongoing exploration of its derivatives and catalytic properties will likely lead to innovative solutions in drug development and material science. Consequently, 20082-91-1 remains a cornerstone compound worthy of continued investigation and utilization.
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